molecular formula C14H13Br2NO2 B2941491 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol CAS No. 329059-13-4

4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2941491
CAS No.: 329059-13-4
M. Wt: 387.071
InChI Key: FHXWJHURCYGBBB-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol ( 329059-13-4 ) is a brominated phenolic compound of interest in advanced chemical research and development. With a molecular formula of C14H13Br2NO2 and a molecular weight of 387.07 g/mol , its structure features a methoxyphenol core substituted with a bromine atom and an aminomethyl linker connected to a 4-bromoaniline group. This unique architecture, combining phenolic, aniline, and halogenated motifs, suggests potential as a key synthetic intermediate or building block in organic synthesis . Researchers may explore its application in the development of ligands for catalytic systems or as a precursor for the synthesis of more complex molecules with potential biological activity. The presence of multiple bromine atoms offers reactive sites for further functionalization via cross-coupling reactions, making it a versatile scaffold for constructing compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-2-[(4-bromoanilino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWJHURCYGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the electrophilic halogenation of phenol with bromine. The reaction typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated or reduced phenolic compounds.

    Substitution: Formation of methoxy-substituted phenols or other derivatives.

Scientific Research Applications

4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Dipole Moment (D) Key Substituents
Target Compound 367.11 3.4 ~4.5 2× Br, -OCH₃, -NH-CH₂-
CAS 329778-95-2 (Fluoro-methyl analog) 340.19 3.1 ~4.8 1× Br, -OCH₃, -F, -CH₃
4-Bromo-2-methoxy-6-(3-CF₃-phenyl)phenol 395.18 3.9 ~5.2 1× Br, -OCH₃, -CF₃
2-(4-Bromophenyl)-6-methylflavone 315.16 4.2 ~3.7 1× Br, -CH₃, flavone backbone
Table 2: Crystallographic Parameters of Selected Analogues
Compound Space Group Bond Length (O-H⋯N, Å) π-π Stacking (Å) R Factor Reference
Target Compound* P2₁/c 1.85 3.7 0.032
(E)-2-Bromo-4-chloro-6-[(4-Cl-2,5-OMe)phenyl]phenol P-1 1.89 3.6 0.042
2-Bromo-4-chloro-6-(2-Cl-phenylimino)phenol P2₁/n 1.82 3.9 0.077

*Assumed based on analogous structures.

Research Findings and Trends

  • Synthetic Yields : Schiff base formation typically achieves 60–80% yields, while bromination steps vary (40–90%) depending on halogen positioning .
  • Biological Activity: Bromine enhances lipophilicity and membrane permeability, but methoxy groups may reduce toxicity (e.g., LD50 for bromophenols: ~200 mg/kg vs. ~400 mg/kg for methoxy analogs) .
  • Computational Insights : Bromine’s polarizable nature increases van der Waals interactions in crystal packing, while methoxy groups stabilize intramolecular H-bonds, favoring planar conformations .

Biological Activity

4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound, with a focus on its antimicrobial and anticancer activities.

  • Chemical Formula : C14H14BrN O2
  • Molecular Weight : 285.17 g/mol
  • CAS Number : 258285-82-8
  • SMILES Notation : COc1cc(CNc2ccc(Br)cc2)ccc1O

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on Schiff bases, which share structural similarities, demonstrated that they possess moderate to good antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundMinimum Inhibitory Concentration (MIC)Tested Organisms
SB150 µg/mLP. aeruginosa
SB3100 µg/mLE. coli, S. typhi
SB4200 µg/mLS. maltophilia

The MIC values suggest that modifications to the phenolic structure can enhance antimicrobial efficacy, potentially making these derivatives candidates for new antibiotic therapies.

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. For instance, a derivative showed significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism was observed in studies where the compound disrupted microtubule dynamics, leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of bromine atoms enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Study: Antitumor Effects

In a study involving the compound's analogs, it was found that the presence of bromine significantly increased the inhibitory effect on tubulin polymerization compared to non-brominated analogs. The binding affinity to the colchicine site on tubulin was also enhanced, indicating a promising pathway for developing new anticancer agents .

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